2-(5-amino-3-chloropyridin-2-yl)acetic acid
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Overview
Description
2-(5-amino-3-chloropyridin-2-yl)acetic acid is a heterocyclic organic compound that contains both amino and chloro substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-chloropyridin-2-yl)acetic acid typically involves the chlorination of a pyridine derivative followed by amination and subsequent acetic acid functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-chloropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding pyridine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Pyridine derivatives without the chloro substituent.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-amino-3-chloropyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-chloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-(5-chloropyridin-2-yl)acetic acid: Lacks the amino group, which may affect its reactivity and applications.
2-(5-amino-2-chloropyridin-3-yl)acetic acid:
Uniqueness
2-(5-amino-3-chloropyridin-2-yl)acetic acid is unique due to the presence of both amino and chloro groups on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its specific substitution pattern also provides distinct reactivity compared to its isomers and analogs .
Properties
Molecular Formula |
C7H7ClN2O2 |
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Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(5-amino-3-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
InChI Key |
TVYZERCIFSOWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)N |
Origin of Product |
United States |
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